molecular formula C10H12F3O3P B11694311 Methyl[2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl]phosphinic acid

Methyl[2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl]phosphinic acid

Cat. No.: B11694311
M. Wt: 268.17 g/mol
InChI Key: ASHRFZKCIGXXFD-UHFFFAOYSA-N
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Description

Methyl[2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl]phosphinic acid is a chemical compound with a unique structure that includes a trifluoromethyl group, a methoxyphenyl group, and a phosphinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl]phosphinic acid typically involves the reaction of 3-methoxybenzaldehyde with trifluoroacetaldehyde and a phosphinic acid derivative. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. This could include continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl[2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl]phosphinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can yield phosphinic acid derivatives with different functional groups.

    Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary but often include controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Methyl[2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl]phosphinic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl[2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl]phosphinic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that recognize the phosphinic acid moiety, leading to modulation of biochemical pathways. The trifluoromethyl and methoxy groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl trifluoromethanesulfonate: A powerful methylating agent with similar trifluoromethyl functionality.

    Hexafluoroisopropyl methacrylate: Contains a trifluoromethyl group and is used in polymer chemistry.

Uniqueness

Methyl[2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl]phosphinic acid is unique due to the combination of its trifluoromethyl, methoxyphenyl, and phosphinic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C10H12F3O3P

Molecular Weight

268.17 g/mol

IUPAC Name

methyl-[2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl]phosphinic acid

InChI

InChI=1S/C10H12F3O3P/c1-16-8-5-3-4-7(6-8)9(10(11,12)13)17(2,14)15/h3-6,9H,1-2H3,(H,14,15)

InChI Key

ASHRFZKCIGXXFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C(F)(F)F)P(=O)(C)O

Origin of Product

United States

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